2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide
Description
2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C11H13ClFNO and a molecular weight of 229.68 g/mol It is a member of the acetamide family, characterized by the presence of a chloro, ethyl, and fluorophenyl group attached to the acetamide backbone
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-2-14(11(15)7-12)8-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKMWGAZGHLOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with N-ethyl-N-[(3-fluorophenyl)methyl]amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds structurally similar to 2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide have been investigated for their anticonvulsant properties. For example, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown promising results in animal models for epilepsy . The efficacy of these derivatives was evaluated using standard tests such as maximal electroshock and pentylenetetrazole screens, suggesting that similar compounds may also exhibit significant anticonvulsant activity.
Analgesic and Anti-inflammatory Potential
Compounds with similar structures have been explored for their potential as analgesics and anti-inflammatory agents. The unique structural features of this compound may confer specific pharmacological activities that warrant further investigation in these therapeutic areas . The fluorine atom's presence could enhance the compound's interaction with biological targets, potentially leading to improved efficacy.
Neurological Disorders
Given the structural similarities with other compounds known to affect the central nervous system, there is potential for this compound to be studied in relation to neurological disorders. Its design may allow it to modulate neurotransmitter systems or interact with ion channels involved in neuronal excitability .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the acetamide backbone through alkylation reactions. Careful control of reaction conditions is essential to achieve high yields and purity . Characterization of synthesized compounds can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide
- N-ethyl-N-[(3-fluorophenyl)methyl]acetamide
Uniqueness
2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide is unique due to the presence of both chloro and fluorophenyl groups
Biological Activity
2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and various studies highlighting its activity against different pathogens and cancer cell lines.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 2-chloroacetamide and N-ethyl-N-[(3-fluorophenyl)methyl]amine. The reaction is generally conducted in solvents like dichloromethane or ethanol, utilizing bases such as sodium hydroxide to facilitate the process .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may exhibit inhibitory or activating effects on these targets, influencing various biological pathways. The precise mechanisms remain under investigation, but initial studies suggest potential roles in modulating enzymatic activity related to microbial resistance and cancer cell proliferation .
Antimicrobial Properties
Recent investigations have indicated that this compound possesses notable antimicrobial properties.
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
- Antifungal Activity : It also exhibited antifungal activity with MIC values against Candida albicans ranging from 16.69 to 78.23 µM, suggesting a broad spectrum of action against fungal pathogens .
Anticancer Activity
Research focusing on the anticancer potential of this compound has revealed promising results:
- In vitro Studies : In various cancer cell lines, the compound has been shown to induce apoptosis and inhibit cell proliferation. For example, studies indicated that it could significantly reduce viability in breast cancer cell lines by disrupting cellular metabolism .
- Mechanistic Insights : The compound's action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis, although detailed mechanistic studies are still required to elucidate these pathways fully .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Evaluation :
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-N-ethyl-N-[(3-fluorophenyl)methyl]acetamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A standard approach involves reacting 3-fluoro-N-ethylbenzylamine with chloroacetyl chloride in dichloromethane at 273 K, using triethylamine as a base to neutralize HCl byproducts . Slow evaporation from ethanol/water (1:1) yields single crystals for structural analysis. Optimization includes controlling stoichiometry (1:1 molar ratio), maintaining low temperatures to minimize side reactions, and using inert atmospheres to prevent hydrolysis of the chloroacetyl chloride.
Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 5.0441 Å, b = 18.2374 Å, c = 8.8653 Å, and β = 99.843° . Key features include:
- Dihedral angles between the acetamide group and fluorophenyl ring (~10.8°), indicating partial conjugation.
- N–H···O hydrogen bonds forming C(4) chains along the [101] direction .
- Data refinement using SHELXL-2018 with R-factor < 0.05 ensures accuracy .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in stereochemistry or disorder for this compound?
- Methodology : Disorder in the fluorophenyl ring (e.g., positional splitting of F atoms) is addressed using restraints (e.g., DFIX, SIMU) in SHELXL. For example, fluorine atoms in meta positions may exhibit partial occupancy (0.574:0.426), resolved via difference Fourier maps and refined isotropically . Enantiomeric validation employs Flack (x) parameters to confirm chirality absence, critical for avoiding false polarity assignments .
Q. What contradictions exist in reported biological activities of chloroacetamides, and how can they be reconciled?
- Analysis : While some studies highlight herbicidal activity (e.g., inhibition of fatty acid elongation in weeds ), others note cytotoxicity in human cells (e.g., blood cell membrane disruption ). Contradictions arise from substituent effects:
- 3-Fluorophenyl groups enhance lipid solubility, increasing bioavailability but also non-target toxicity.
- Ethyl vs. methyl substituents on the amide nitrogen alter steric hindrance, affecting target binding.
- Methodological reconciliation : Dose-response assays (IC₅₀ comparisons) and computational docking (e.g., AutoDock Vina) clarify structure-activity relationships .
Q. How can computational modeling predict intermolecular interactions in the solid state?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates Hirshfeld surfaces to quantify intermolecular contacts. For this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
